molecular formula C25H22N4O3S B2612446 N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921469-37-6

N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2612446
CAS No.: 921469-37-6
M. Wt: 458.54
InChI Key: KBLYNHZWCMIHHB-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a structurally complex thiazole-acetamide derivative. Thiazole derivatives are widely investigated for their antimicrobial, antifungal, and enzyme-inhibitory properties, attributed to their ability to disrupt microbial cell walls or interfere with enzymatic pathways .

Properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-17-11-13-18(14-12-17)26-24(31)29-25-27-19(16-33-25)15-23(30)28-21-9-5-6-10-22(21)32-20-7-3-2-4-8-20/h2-14,16H,15H2,1H3,(H,28,30)(H2,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLYNHZWCMIHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Urea Derivative Formation:

    Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs reported in the literature, focusing on synthesis, bioactivity, and physicochemical properties.

Key Observations :

  • Unlike morpholino-substituted analogs , the phenoxyphenyl group may improve membrane permeability due to increased aromaticity.
  • Synthesis of the target compound likely requires sequential acylation and urea coupling, contrasting with single-step acylations used for simpler analogs .

Key Observations :

  • Thiazole-acetamides like 107b and 107j exhibit potent antibacterial and antifungal activities, with MIC values as low as 6.25 μg/mL . The target compound’s ureido group may modulate similar or improved efficacy by enhancing target binding.
  • Quinazolinone-thioacetamides prioritize synthetic yield over bioactivity in the provided data, highlighting a divergence in research focus compared to thiazole-acetamides.
Physicochemical Properties
Compound Name / ID Melting Point (°C) Solubility (Predicted) Reference
Target Compound Not reported Likely low (high aryl content) N/A
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) Not reported Moderate (polar acetamide, nonpolar aryl)
Quinazolinone-thioacetamides (e.g., Compound 8) 315.5 Low (high melting point suggests crystalline stability)
N-[4-Acetyl-5-(4-fluorophenyl)-thiadiazol-2-yl]acetamide 490 K (~217°C) Crystalline (single-crystal X-ray data)

Key Observations :

  • The target compound’s phenoxyphenyl group may reduce solubility compared to methyl- or chloro-substituted analogs, necessitating formulation strategies for in vivo applications.
  • Crystallographic data for analogs like (space group P21/c, β = 101.8°) suggests that similar thiazole-acetamides form stable lattices, which could influence bioavailability.

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